(N-Me-Phe7)-Neurokinin B
Description
(N-Methyl-Phenylalanine⁷)-Neurokinin B ([N-Me-Phe⁷]NKB) is a synthetic analog of the endogenous neuropeptide Neurokinin B (NKB), which belongs to the tachykinin family. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and NKB, bind to G protein-coupled receptors (NK1, NK2, and NK3, respectively) to regulate physiological processes such as inflammation, pain signaling, and smooth muscle contraction . [N-Me-Phe⁷]NKB is distinguished by an N-methyl modification at the phenylalanine residue in position 7 of the NKB sequence. This structural alteration enhances its stability against enzymatic degradation and increases selectivity for the NK3 receptor .
Functionally, [N-Me-Phe⁷]NKB acts as a potent and selective agonist of the NK3 receptor, as demonstrated in studies evaluating airway hyperresponsiveness in guinea pigs and competitive receptor binding assays . Its development has provided critical insights into the role of NK3 receptors in physiological and pathophysiological contexts, such as reproductive hormone regulation and respiratory disorders .
Properties
IUPAC Name |
3-amino-4-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H81N13O14S2.C2HF3O2/c1-31(2)22-39(51(78)63-37(48(58)75)18-20-84-6)62-44(70)29-60-55(82)47(32(3)4)68-53(80)40(23-33-14-10-8-11-15-33)66-54(81)43(24-34-16-12-9-13-17-34)69(5)56(83)42(27-46(73)74)67-52(79)41(25-35-28-59-30-61-35)65-50(77)38(19-21-85-7)64-49(76)36(57)26-45(71)72;3-2(4,5)1(6)7/h8-17,28,30-32,36-43,47H,18-27,29,57H2,1-7H3,(H2,58,75)(H,59,61)(H,60,82)(H,62,70)(H,63,78)(H,64,76)(H,65,77)(H,66,81)(H,67,79)(H,68,80)(H,71,72)(H,73,74);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIFIWMWMNOJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N(C)C(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H82F3N13O16S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1338.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N-Me-Phe7)-Neurokinin B typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
While specific industrial production methods for (N-Me-Phe7)-Neurokinin B are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS but with optimizations for yield and purity. Techniques such as automated peptide synthesizers and large-scale HPLC systems are employed.
Chemical Reactions Analysis
Types of Reactions
(N-Me-Phe7)-Neurokinin B can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to sulfoxide formation.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
(N-Me-Phe7)-Neurokinin B is used extensively in scientific research due to its stability and receptor affinity. Applications include:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of neurokinin receptors in various physiological processes.
Medicine: Exploring potential therapeutic uses for neurokinin receptor agonists and antagonists.
Industry: Developing new pharmaceuticals targeting neurokinin receptors.
Mechanism of Action
(N-Me-Phe7)-Neurokinin B exerts its effects by binding to neurokinin receptors, particularly the NK3 receptor. This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways such as the phospholipase C pathway. These pathways lead to various physiological responses, including modulation of neurotransmitter release and smooth muscle contraction.
Comparison with Similar Compounds
Key Observations :
- NK2 Selectivity : NKA is the most potent NK2 ligand (Ki = 0.9 nM), whereas [N-Me-Phe⁷]NKB binds weakly (Ki ~264 nM) .
- NK3 Selectivity : [N-Me-Phe⁷]NKB outperforms native NKB and senktide in NK3 binding, with a competition rank order of [N-Me-Phe⁷]NKB > senktide > SP = NKA > NKB .
Functional Activity in Airway Hyperresponsiveness
Studies in guinea pigs compared the effects of [N-Me-Phe⁷]NKB with other tachykinins and receptor-specific agonists:
Key Findings :
- [N-Me-Phe⁷]NKB and senktide selectively activate NK3 receptors to induce airway hyperresponsiveness, distinct from SP and NKA, which act via NK1/NK2 .
- The N-methyl group in [N-Me-Phe⁷]NKB likely enhances its metabolic stability, prolonging its activity compared to unmodified NKB .
Structural and Stability Comparisons
Mechanistic Insights :
- The N-methylation in [N-Me-Phe⁷]NKB reduces steric hindrance and improves interaction with the NK3 receptor’s hydrophobic binding pocket, as suggested by molecular modeling .
- Unlike SP and NKA, which have broad receptor cross-reactivity, [N-Me-Phe⁷]NKB’s modification restricts its action to NK3, making it a valuable tool for studying NK3-specific pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
